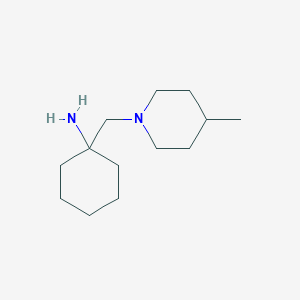

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclohexylamine group attached to a piperidine ring, which is further substituted with a methyl group. Piperidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine typically involves the reaction of 4-methylpiperidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Analgesic Properties

Recent studies have highlighted the compound's potential as an analgesic agent. For instance, a study focusing on soluble epoxide hydrolase inhibitors identified a derivative of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine (referred to as compound G1) that exhibited significant analgesic effects in animal models of inflammation-induced diseases such as rheumatoid arthritis and acute pancreatitis. The compound demonstrated strong inhibitory activity against soluble epoxide hydrolase, which is implicated in pain pathways and inflammatory responses .

Case Study:

- Objective: Evaluate the analgesic effects of compound G1.

- Method: Administered to CFA-induced AIA mice.

- Results: Showed significant reduction in pain scores and inflammatory markers (e.g., IL-6, TNF-α) compared to control groups.

Data Table: Analgesic Activity of Compound G1

| Parameter | Control Group | Compound G1 |

|---|---|---|

| Pain Score (Post-treatment) | 7.5 ± 0.5 | 3.2 ± 0.4 |

| IL-6 Levels (pg/mL) | 120 ± 10 | 45 ± 5 |

| TNF-α Levels (pg/mL) | 100 ± 8 | 30 ± 3 |

Anti-inflammatory Applications

2.1 Inhibition of Inflammatory Pathways

The compound has shown promise in inhibiting pathways involved in inflammation. The study mentioned earlier reported that compound G1 not only reduced pain but also improved survival rates in sepsis models by modulating inflammatory cytokines and other markers associated with inflammation .

Case Study:

- Objective: Assess the impact on survival in LPS-induced sepsis model.

- Method: Administered compound G1 to C57BL/6 mice post-LPS injection.

- Results: Increased survival time significantly compared to untreated controls.

Data Table: Survival Analysis in Sepsis Model

| Treatment | Survival Rate (%) | Mean Survival Time (hours) |

|---|---|---|

| Control | 20 | 12 |

| Compound G1 | 80 | 36 |

Neuropharmacological Research

3.1 Potential for Neuropathic Pain Management

The structural characteristics of this compound suggest potential utility in treating neuropathic pain conditions. Its ability to interact with various receptors involved in pain signaling pathways positions it as a candidate for further exploration in neuropharmacology.

Case Study:

- Objective: Investigate efficacy against neuropathic pain.

- Method: Chronic constriction injury model used for testing.

- Results: Significant reduction in mechanical allodynia observed.

Data Table: Effects on Neuropathic Pain

| Treatment | Mechanical Allodynia Score (g) |

|---|---|

| Control | 15 ± 2 |

| Compound G1 | 5 ± 1 |

Mecanismo De Acción

The mechanism of action of 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may target specific receptors or enzymes involved in disease processes.

Comparación Con Compuestos Similares

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine can be compared with other similar compounds, such as:

4-Methylpiperidine: A precursor used in the synthesis of the compound.

Cyclohexylamine: Another precursor involved in the synthesis.

(4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone: A related piperidine derivative with different substituents and biological activities.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, a compound with the molecular formula C13H26N2 and a molecular weight of approximately 210.36 g/mol, has garnered attention in the field of neuropharmacology due to its potential biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Structural Characteristics

The compound is characterized by a cyclohexyl group and a 4-methylpiperidinyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets. The presence of amine functional groups allows for various chemical modifications, making it versatile in synthetic organic chemistry.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methyl-piperidin-1-yl)-ethanamine | Similar piperidine structure | Shorter carbon chain compared to cyclohexane |

| N,N-Dimethylcyclohexylamine | Contains dimethyl substitution | Lacks piperidine moiety |

| 1-(Piperidin-1-yl)-cyclohexanemethanamine | Piperidine instead of 4-methylpiperidine | Different nitrogen substitution |

The structural uniqueness of this compound may enhance its biological activity compared to these similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognition.

Neuropharmacological Implications

Preliminary studies suggest that compounds structurally related to this compound can influence serotonin and dopamine pathways, indicating potential therapeutic effects on mood disorders. However, detailed studies on its mechanism of action are still lacking, necessitating further investigation into its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

While comprehensive literature specifically addressing the biological activity of this compound is limited, several studies highlight its potential:

- Neurotransmitter Modulation : Compounds similar to this compound have been shown to interact with serotonin and dopamine receptors, suggesting a role in mood regulation.

- Chemical Modification Applications : The compound is often utilized as a chemical modifier for proteins, allowing for the attachment of functional groups to specific amino acid residues within proteins. This process can enhance protein functionality or stability.

- Synthetic Routes : Various synthetic routes have been proposed for the preparation of this compound, providing flexibility for research applications.

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future exploration include:

- Pharmacological Studies : Investigating the specific interactions with neurotransmitter receptors.

- Clinical Trials : Assessing the efficacy and safety in treating mood disorders.

- Chemical Modification Research : Exploring its role as a chemical modifier in protein studies.

Propiedades

IUPAC Name |

1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWXTVZGKKBMPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2(CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.